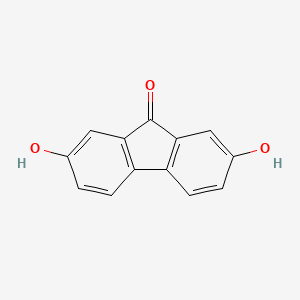
2,7-Dihydroxy-9-fluorenone
Cat. No. B1308586
Key on ui cas rn:
42523-29-5
M. Wt: 212.2 g/mol
InChI Key: CWHPQXRTQSNTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03947593
Procedure details


A solution of 2-diethylaminoethyl chloride [obtained from 15.5 g (0.09 mole) of 2-diethylaminoethyl chloride hydrochloride] in 100 ml of toluene (dried over molecular sieves) is added to a mixture of 6.4 g (0.03 mole) of 2,7-dihydroxyfluoren-9-one and 3.3 g (0.06 mole) of sodium methoxide in 200 ml of toluene (dried over molecular sieves). This mixture is heated to reflux with stirring for three hours. Upon cooling, the mixture is filtered to remove the precipitated sodium chloride. The toluene solution is washed three times with water, then once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. This mixture is filtered, and the filtrate acidified to Congo Red with ethereal hydrogen chloride. The solid which precipitates is filtered, recrystallized from butanone with enough methanol added to effect solution, and the product dried at 100°C for 24 hours under vacuum to give 2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride. M.P. 235°-237°C.



Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One



Name
2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][Cl:6])[CH3:2].Cl.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14][Cl:15])[CH3:11].[OH:18][C:19]1[CH:31]=[CH:30][C:29]2[C:28]3[C:23](=[CH:24][C:25]([OH:32])=[CH:26][CH:27]=3)[C:22](=[O:33])[C:21]=2[CH:20]=1.C[O-].[Na+]>C1(C)C=CC=CC=1>[ClH:6].[ClH:15].[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][O:18][C:19]1[CH:31]=[CH:30][C:29]2[C:28]3[C:23](=[CH:24][C:25]([O:32][CH2:14][CH2:13][N:12]([CH2:10][CH3:11])[CH2:16][CH3:17])=[CH:26][CH:27]=3)[C:22](=[O:33])[C:21]=2[CH:20]=1)[CH3:2] |f:1.2,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCCl)CC
|
|
Name
|
|
|
Quantity
|
0.09 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CCCl)CC
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=2C(C3=CC(=CC=C3C2C=C1)O)=O
|
|
Name
|
sodium methoxide
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitated sodium chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene solution is washed three times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from butanone with enough methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to effect solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product dried at 100°C for 24 hours under vacuum
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.C(C)N(CCOC1=CC=2C(C3=CC(=CC=C3C2C=C1)OCCN(CC)CC)=O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
